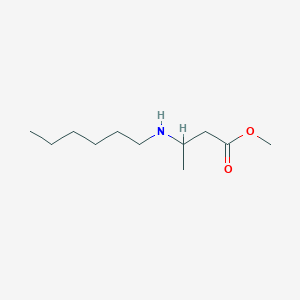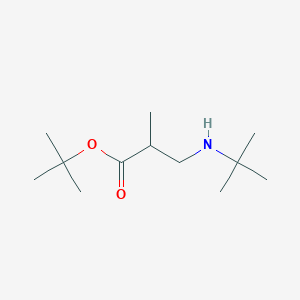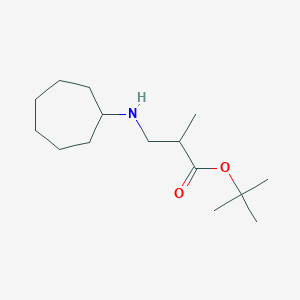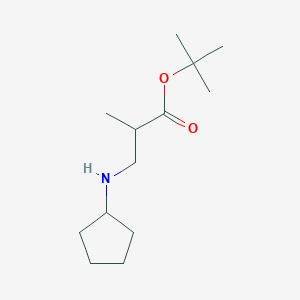
Methyl 3-(hexylamino)butanoate
Descripción general
Descripción
Methyl 3-(hexylamino)butanoate (MHB) is an organic compound that belongs to the class of compounds known as esters. It is a colorless, odorless, and crystalline solid that is soluble in water, ethanol, and methanol. MHB is used as a reagent in organic synthesis, as a solvent in organic chemistry, and as a reactant in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various other compounds, including amino acids, peptides, and proteins.
Aplicaciones Científicas De Investigación
Quantum Chemical Study of Autoignition of Methyl Butanoate
Methyl butanoate is a surrogate for fatty acid esters in biodiesel fuel. A detailed analysis of the autoignition chemistry of methyl butanoate is provided using CBS-QB3 calculations. The study emphasizes hydroperoxy alkylperoxy radicals, which are crucial for the autoignition of diesel fuel. The findings reveal low activation barriers for certain reactions and suggest that these reactions play a significant role in the autoignition of methyl butanoate and other esters (Jiao, Zhang, & Dibble, 2015).
A New Corrosion Inhibitor for Copper Protection
Methyl 3-((2-mercaptophenyl)imino)butanoate (MMPB) is synthesized as an inhibitor compound for copper protection. This molecule, with its specific functional groups, exhibits high efficiency in acidic chloride media for copper protection, indicating its potential application in corrosion inhibition (Tansuğ et al., 2014).
Kinetics and Products of the Reaction of OH Radicals
This study investigates 3-methoxy-3-methyl-1-butanol, a compound used in various industrial applications, and its reaction with OH radicals. The findings provide insights into the potential environmental impact and reaction mechanisms of similar butanoate compounds (Aschmann, Arey, & Atkinson, 2011).
Enantioselective Reduction of Carbonyl Compounds
A biotransformation system in Escherichia coli for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives (such as methyl (R)-3-hydroxy butanoate) has been developed. This showcases the potential of biotransformation in the production of chiral compounds from related butanoate derivatives (Ernst et al., 2005).
Shock Tube Studies of Methyl Butanoate Pyrolysis
This study examines the pyrolysis and decomposition pathways of methyl butanoate, a surrogate for biodiesel. The research helps understand the kinetic mechanisms of larger methyl esters and the development of comprehensive kinetic models for biodiesel combustion (Farooq et al., 2012).
The Role of the Methyl Ester Moiety in Biodiesel Combustion
A comparison between methyl butanoate and n-butane highlights the impact of the methyl ester moiety on biodiesel combustion. This study is crucial for understanding biodiesel performance and the effects of oxygenated fuels in combustion processes (Lin, Lai, & Violi, 2012).
Autoignition Measurements and a Validated Kinetic Model for Methyl Butanoate
The autoignition characteristics of methyl butanoate are explored, providing valuable insights for biodiesel combustion modeling. This comprehensive study assists in understanding the combustion behavior of biodiesel and its constituents (Dooley, Curran, & Simmie, 2008).
Propiedades
IUPAC Name |
methyl 3-(hexylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(2)9-11(13)14-3/h10,12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYOYUZEHRLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)


![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)
![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)
